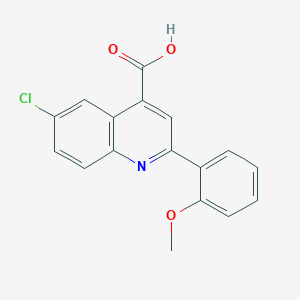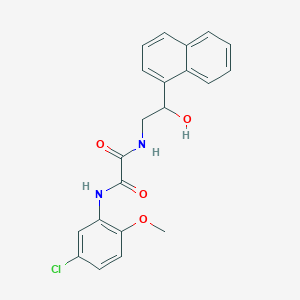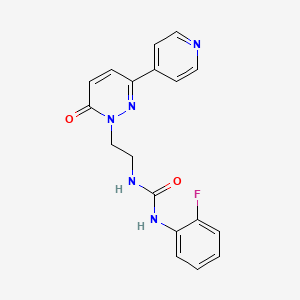
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is a specialty product used for proteomics research . It has a molecular formula of C17H12ClNO3 and a molecular weight of 313.74 .
Synthesis Analysis
Quinoline-4-carboxylic acid derivatives, including “this compound”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data . A diverse range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C17H12ClNO3 . The structure includes a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The synthesis involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .科学的研究の応用
Synthesis and Characterization
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been extensively studied for their synthesis, characterization, and applications in various fields of science, particularly in medicinal chemistry and material science. A study by Padalkar and Sekar (2014) explored the synthesis and photophysical properties of azole-quinoline-based fluorophores. These compounds, synthesized through condensation reactions involving quinoline carboxylic acid derivatives, exhibited unique dual emissions and large Stokes shifts, highlighting their potential as fluorophores for scientific applications (Padalkar & Sekar, 2014).
In another research, Manoj and Prasad (2010) developed a facile synthesis route for alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones using 2,4-dichloroquinolines, demonstrating the versatility of quinoline derivatives in synthesizing complex organic molecules with potential applications in various chemical domains (Manoj & Prasad, 2010).
Photophysical and Electrochemical Properties
The study of the excited-state intramolecular proton transfer (ESIPT) inspired fluorophores by Padalkar and Sekar (2014) not only provides insights into the synthesis of quinoline derivatives but also their photophysical behaviors in different solvent polarities. These findings are crucial for the development of advanced materials and sensors based on quinoline derivatives (Padalkar & Sekar, 2014).
The electrochemical behavior of quinoxaline carboxylic acid derivatives at glassy carbon electrodes was investigated by Shah et al. (2014), revealing the redox mechanisms and potential applications of these compounds in electrochemical sensors and devices (Shah et al., 2014).
Antimicrobial and Herbicidal Applications
Quinoline derivatives have been evaluated for their antimicrobial properties, as demonstrated by Kumar and Kumar (2021), who synthesized and tested new quinoline derivatives against various bacterial and fungal strains. These compounds showed promising antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Kumar & Kumar, 2021).
Additionally, the herbicidal potential of 8-methoxyquinoline-5-amino acetic acid, a compound related to this compound, was explored by A. E. et al. (2015). The study confirmed the efficacy of the synthesized compound against weeds, indicating the utility of quinoline derivatives in agricultural applications (A. E. et al., 2015).
作用機序
While the specific mechanism of action for “6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is not mentioned in the search results, quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases . The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models .
特性
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFGJZYTDFRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2730957.png)

![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)


![4-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methyl]morpholine](/img/structure/B2730964.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
![N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)



![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2730976.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)